trans 4-(4-Bromobenzenesulfonylamino)-cyclohexanecarboxylic acid

Description

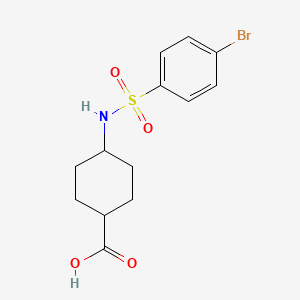

trans 4-(4-Bromobenzenesulfonylamino)-cyclohexanecarboxylic acid is a synthetic cyclohexanecarboxylic acid derivative characterized by a trans-configuration of substituents on the cyclohexane ring. The compound features a 4-bromobenzenesulfonylamino group at the 4-position, which distinguishes it from other derivatives in this class.

Key structural features:

- Core structure: Cyclohexanecarboxylic acid backbone.

- Substituents: Trans-oriented 4-bromobenzenesulfonylamino group.

- Molecular formula: Estimated as C₁₃H₁₅BrNO₄S (based on substituent addition to tranexamic acid's formula, C₈H₁₅NO₂).

Properties

IUPAC Name |

4-[(4-bromophenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4S/c14-10-3-7-12(8-4-10)20(18,19)15-11-5-1-9(2-6-11)13(16)17/h3-4,7-9,11,15H,1-2,5-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBCZXZPQYPTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct One-Pot Catalytic Hydrogenation to trans-4-Amino-1-cyclohexanecarboxylic Acid Derivatives

- Starting Material: 4-Aminobenzoic acid or its derivatives.

- Catalyst: Ruthenium on carbon (Ru/C), typically 5% Ru loading on carbon support.

- Catalyst Loading: 15–60% by weight relative to starting material; optimal at 20–40%.

- Reaction Conditions:

- Base: 10% sodium hydroxide aqueous solution.

- Temperature: Approximately 100 °C.

- Hydrogen Pressure: Around 15 bar.

- Solvent: Water or mixed solvents.

- Outcome: Direct conversion to trans-4-amino-1-cyclohexanecarboxylic acid with trans isomer content greater than 75%.

- Advantages: One-step, mild conditions, suitable for industrial scale, avoids cis-to-trans isomerization steps.

Post-Hydrogenation Protection and Purification

- After hydrogenation, the free amino group is often protected to facilitate purification and subsequent functionalization.

- Common protecting groups include tert-butoxycarbonyl (BOC), 9-fluorenylmethyloxycarbonyl (FMOC), acetyl, carbamate, and sulfonyl groups such as 4-bromobenzenesulfonyl.

- Example: Reaction of the crude amine mixture with BOC anhydride in acetone at room temperature for 20 hours yields the BOC-protected intermediate.

- Purification involves filtration of catalyst, solvent evaporation, acid-base extraction, and recrystallization to isolate the trans isomer with high purity (up to 99%).

Conversion of cis Isomer to trans Isomer (Alternative Method)

- If the initial hydrogenation yields a mixture rich in the cis isomer, base-catalyzed epimerization can convert cis to trans.

- Conditions involve treatment with a base in an aprotic organic solvent (e.g., acetone) followed by selective crystallization or esterification.

- Yields of conversion are moderate (~68–73%).

- This method is less preferred due to additional steps and lower overall efficiency.

- The trans-4-amino-1-cyclohexanecarboxylic acid or its protected derivative is reacted with 4-bromobenzenesulfonyl chloride under controlled conditions.

- Typical conditions include:

- Base (e.g., triethylamine or pyridine) to neutralize HCl formed.

- Solvent such as dichloromethane or tetrahydrofuran.

- Low temperature to avoid side reactions.

- The reaction yields the sulfonylated product with retention of the trans stereochemistry.

- Final purification is achieved by crystallization or chromatography.

| Step | Conditions/Details | Yield (%) | Trans Isomer Ratio (%) | Notes |

|---|---|---|---|---|

| Hydrogenation of 4-aminobenzoic acid | 5% Ru/C catalyst, 10% NaOH, 100 °C, 15 bar H2, aqueous medium | Up to 70 | >75 | One-pot direct synthesis of trans isomer |

| BOC Protection | BOC anhydride, acetone, RT, 20 h | 70 | Maintains trans ratio | Facilitates purification |

| Cis-to-Trans Epimerization | Base in aprotic solvent (e.g., acetone), heat | 68–73 | Increased trans ratio | Alternative if cis isomer predominates |

| Sulfonylation with 4-bromobenzenesulfonyl chloride | Base (Et3N), DCM, low temp | 60–80 | Retains trans isomer | Final functionalization step |

- The direct hydrogenation method using Ru/C catalysts under mild conditions represents a significant advancement, achieving high trans selectivity (>75%) without the need for isomerization steps, improving overall process efficiency and scalability.

- Protection strategies such as BOC protection are critical for isolating pure trans isomers and enabling further functionalization, including sulfonylation.

- The sulfonylation step with 4-bromobenzenesulfonyl chloride is well-established and yields the target compound with high purity.

- These methods are supported by patent literature and peer-reviewed studies, indicating robustness and applicability in pharmaceutical intermediate synthesis.

The preparation of this compound is effectively achieved by a one-pot catalytic hydrogenation of 4-aminobenzoic acid derivatives to yield trans-4-amino-1-cyclohexanecarboxylic acid with high stereoselectivity, followed by amino group protection and subsequent sulfonylation with 4-bromobenzenesulfonyl chloride. This approach offers advantages in yield, purity, and industrial feasibility, supported by comprehensive research and patent disclosures.

Chemical Reactions Analysis

Types of Reactions: Trans 4-(4-Bromobenzenesulfonylamino)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of sulfinyl or sulfhydryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

Substitution Reactions: Products include azido or thiocyanato derivatives.

Oxidation Reactions: Products include sulfonic acids or sulfoxides.

Reduction Reactions: Products include sulfinyl or sulfhydryl derivatives

Scientific Research Applications

Pharmaceutical Development

trans 4-(4-Bromobenzenesulfonylamino)-cyclohexanecarboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been explored for its potential use in developing drugs targeting specific biological pathways.

- Case Study : A study highlighted its role in synthesizing DPP-IV inhibitors, which are therapeutic agents for type 2 diabetes management. The compound's structure allows for modifications that enhance biological activity while minimizing side effects .

Biochemical Research

The compound has been investigated for its role as a protease inhibitor, particularly in studies related to wound healing and tissue regeneration.

- Case Study : Research demonstrated that derivatives of this compound could accelerate barrier recovery in epidermal tissues by inhibiting plasmin, a serine protease involved in tissue remodeling after injury . This property suggests potential applications in dermatological formulations aimed at enhancing skin repair.

Agricultural Chemistry

In agricultural research, this compound has been evaluated for its efficacy as a pesticide or herbicide component, contributing to the development of safer agricultural practices.

- Data Table: Applications in Agriculture

| Application Area | Compound Role | Findings |

|---|---|---|

| Pesticide Development | Active Ingredient | Demonstrated efficacy against specific pests with minimal environmental impact |

| Herbicide Formulation | Synergistic Agent | Enhanced effectiveness when combined with traditional herbicides |

Mechanism of Action

The mechanism of action of trans 4-(4-Bromobenzenesulfonylamino)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function . The cyclohexanecarboxylic acid moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three classes of analogs:

Table 1: Structural Comparison of Cyclohexanecarboxylic Acid Derivatives

*Estimated based on substituent contributions.

Key Differences:

Substituent Bulk and Polarity: The bromobenzenesulfonylamino group in the target compound introduces significant bulk and electronegativity compared to the smaller, polar aminomethyl group in tranexamic acid. This likely reduces water solubility and alters binding kinetics . Tranexamic acid’s aminomethyl group facilitates strong hydrogen bonding with plasminogen, explaining its hemostatic efficacy .

Biological Activity: Tranexamic acid inhibits fibrinolysis by binding plasminogen, with a potency 10-fold greater than aminocaproic acid . The bromobenzenesulfonyl group may confer unique inhibitory properties but could reduce affinity due to steric hindrance.

Physicochemical Properties

Table 2: Physicochemical Comparison

Pharmacokinetic and Toxicological Considerations

- Metabolism: Tranexamic acid undergoes minimal metabolism, with ~1% excreted as a dicarboxylic acid metabolite .

- Half-Life : Tranexamic acid has a plasma half-life of ~2 hours . The bromobenzenesulfonyl group could prolong half-life due to increased protein binding.

- Safety : Tranexamic acid’s side effects include gastrointestinal disturbances; bromine-related toxicity (e.g., hepatotoxicity) may be a concern for the target compound.

Biological Activity

Trans 4-(4-Bromobenzenesulfonylamino)-cyclohexanecarboxylic acid is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula : C13H16BrNO3S

- Molecular Weight : 347.25 g/mol

- CAS Number : [specific CAS number not provided in sources]

- Structure : The compound features a cyclohexane ring substituted with a carboxylic acid and a bromobenzenesulfonamide group, contributing to its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes including respiration and acid-base balance.

- Antiproliferative Effects : Studies have indicated that this compound may exhibit antiproliferative effects on certain cancer cell lines, potentially through the induction of apoptosis or inhibition of cell cycle progression.

Pharmacological Studies

Research has demonstrated several pharmacological effects:

- Anticancer Activity : In vitro studies have shown that the compound can reduce the viability of cancer cells, suggesting potential use as an anticancer agent.

- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects, which may be beneficial in treating conditions like arthritis.

Data Table of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism was attributed to apoptosis induction, evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, the administration of this compound resulted in a marked decrease in paw swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases.

Q & A

Q. What are the key synthetic pathways for producing trans 4-(4-Bromobenzenesulfonylamino)-cyclohexanecarboxylic acid?

The synthesis typically involves two critical steps: (1) hydrolysis of trans-4-sulfinylamino-1-cyclohexanecarboxylic ester under acidic or basic conditions to yield the sulfinylamino intermediate, and (2) oxidation of the sulfinyl group to the sulfonyl group using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). This method, outlined in Patent Document PCT/JP2006/306616, avoids the low yields reported in earlier routes (e.g., JP2005-255630) and ensures stereochemical integrity .

Q. How can researchers confirm the trans configuration of the cyclohexane ring in this compound?

The trans configuration is validated using NMR spectroscopy (¹H and ¹³C) to analyze axial-equatorial proton coupling patterns. For example, the equatorial protons on the cyclohexane ring exhibit distinct splitting (J ≈ 10–12 Hz) due to diaxial interactions. Comparative data from PubChem entries for structurally similar compounds (e.g., trans-4-tert-butylcyclohexanecarboxylic acid, CAS 5451-55-8) can corroborate assignments .

Q. What safety precautions are essential when handling this compound in the lab?

While specific safety data for this compound is limited, analogous brominated sulfonamides require:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials.

Refer to GHS guidelines for brominated compounds (e.g., cyclohexylmethyl bromide, CAS 2550-36-9) for procedural benchmarks .

Advanced Research Questions

Q. How can the oxidation step in the synthesis be optimized to minimize by-products?

By adjusting reaction parameters :

- Temperature : Lower temperatures (0–5°C) reduce over-oxidation.

- Catalyst : Use catalytic vanadium or titanium oxides to enhance selectivity.

- Solvent : Polar aprotic solvents (e.g., DCM) improve sulfonyl group formation.

Monitor progress via HPLC with a C18 column (λ = 254 nm) to track intermediate conversion .

Q. What methods resolve discrepancies in analytical data (e.g., conflicting CAS numbers or isomer ratios)?

- Chromatographic separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate trans/cis isomers.

- Cross-referencing : Validate purity against PubChem entries (e.g., trans-4-tert-butylcyclohexanecarboxylic acid, CID 136759) and orthogonal techniques like FT-IR (sulfonamide C=O stretch ≈ 1700 cm⁻¹) .

Q. How can researchers evaluate the biological activity of this compound?

- Enzyme inhibition assays : Test against serine proteases (e.g., thrombin) due to structural similarity to tranexamic acid derivatives (CAS 1197-18-8).

- Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY) to track localization in mammalian cells.

- Metabolic profiling : Analyze urinary excretion pathways via LC-MS, referencing studies on 4-hydroxycyclohexanecarboxylic acid metabolism .

Q. What strategies improve stereochemical purity during large-scale synthesis?

- Crystallization control : Recrystallize intermediates from ethanol/water mixtures to enrich the trans isomer.

- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINOL derivatives) during ester hydrolysis.

Compare yields and enantiomeric excess (ee) with Patent Document WO2003/076374 methodologies .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.